molecular formula C11H7F2N3O B14932022 N-(2,4-difluorophenyl)pyrazine-2-carboxamide

N-(2,4-difluorophenyl)pyrazine-2-carboxamide

Cat. No.: B14932022
M. Wt: 235.19 g/mol
InChI Key: RIUFHAGLQYVUKI-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazinecarboxamide moiety, making it a unique and versatile molecule. Its applications span across chemistry, biology, medicine, and industry, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide typically involves the condensation reaction of 2,4-difluoroaniline with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more robust and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. The compound’s difluorophenyl group enhances its binding affinity to target proteins, while the pyrazinecarboxamide moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(2,4-Dichlorophenyl)-2-pyrazinecarboxamide
  • N-(2,4-Difluorophenyl)-2-pyridinecarboxamide

Uniqueness

N-(2,4-Difluorophenyl)-2-pyrazinecarboxamide stands out due to its unique combination of a difluorophenyl group and a pyrazinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its enhanced binding affinity and stability compared to similar compounds make it a valuable molecule for drug development and other scientific research .

Properties

Molecular Formula

C11H7F2N3O

Molecular Weight

235.19 g/mol

IUPAC Name

N-(2,4-difluorophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H7F2N3O/c12-7-1-2-9(8(13)5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)

InChI Key

RIUFHAGLQYVUKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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